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Compound of Interest

Compound Name: 4-Bromomandelic acid

Cat. No.: B146014 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
Bromomandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The

document is intended for researchers, scientists, and professionals in the field of drug

development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from the NMR, IR, and MS analyses

of 4-Bromomandelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.50 Doublet 2H
Aromatic H (ortho to -

Br)

~7.35 Doublet 2H
Aromatic H (meta to -

Br)

~5.10 Singlet 1H CH-OH

Broad Singlet 1H -COOH

Broad Singlet 1H -OH

Note: The exact chemical shifts for the hydroxyl and carboxylic acid protons can vary

depending on the solvent and concentration.

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm Assignment

~175 C=O (Carboxylic Acid)

~139 Quaternary Aromatic C-Br

~132 Aromatic CH (ortho to -Br)

~128 Aromatic CH (meta to -Br)

~122 Quaternary Aromatic C-CH

~72 CH-OH

Note: These are estimated chemical shifts based on the analysis of similar compounds and

known chemical shift ranges for the respective functional groups.[1][2][3]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H Stretch (Alcohol)

3300 - 2500 Strong, Very Broad O-H Stretch (Carboxylic Acid)

~3050 Medium Aromatic C-H Stretch

~1710 Strong C=O Stretch (Carboxylic Acid)

1600 - 1450 Medium to Strong Aromatic C=C Bending

~1250 Strong
C-O Stretch

(Alcohol/Carboxylic Acid)

~1070 Strong C-Br Stretch

Note: The broadness of the O-H stretching bands is due to hydrogen bonding.[1][4][5][6][7]

Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment Ion

230/232 Moderate [M]+ (Molecular Ion)

185/187 High [M - COOH]+

157/159 High [M - COOH - CO]+

107 Moderate [C₇H₅O]+

77 Moderate [C₆H₅]+

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks)

with approximately equal intensity.

Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 10-20 mg of 4-Bromomandelic acid is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard

5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400

MHz or 500 MHz NMR spectrometer.

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are required. A

relaxation delay of 2-5 seconds is typically employed.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the crystalline 4-
Bromomandelic acid is placed directly onto the diamond crystal of the ATR accessory.[8][9]

[10][11] Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer.[8][9][10]

A background spectrum of the clean, empty ATR crystal is recorded first.

The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of 4-Bromomandelic acid in a suitable

volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

Electron Ionization (EI) is a common method for this type of molecule.[12][13][14][15]

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is

typically used.
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The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50 to

300 amu.

The resulting spectrum shows the relative abundance of the molecular ion and various

fragment ions.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromomandelic acid.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Spectroscopic analysis workflow for a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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